molecular formula C14H14N2O3S B7733085 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7733085
M. Wt: 290.34 g/mol
InChI Key: PYEQFDZBEVPXJY-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group, an oxoethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one typically involves the condensation of 4-methoxyphenylglyoxal with 6-methyl-2-thioxo-1H-pyrimidin-4-one under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction is usually carried out in a solvent such as acetonitrile, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-thioxo-1H-pyrimidin-4-one: Shares the pyrimidine core but lacks the methoxyphenyl and oxoethyl groups.

    2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Contains a methoxyphenyl group but has a different core structure.

Uniqueness

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, while the sulfanyl group provides additional sites for chemical modification .

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-7-13(18)16-14(15-9)20-8-12(17)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEQFDZBEVPXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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